N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE
Description
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-5-3-4-6-17(16)7-12-21(24)22-18-8-10-19(11-9-18)23-14-13-20(15-23)25-2/h3-6,8-11,20H,7,12-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGSPIMRFFFDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE typically involves the construction of the pyrrolidine ring followed by the attachment of the phenyl and propanamide groups. One common method involves the reaction of 3-methoxypyrrolidine with 4-bromoacetophenone under basic conditions to form the intermediate, which is then coupled with 2-methylphenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Electrophiles like halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C25H33FN4O2
- Molecular Weight : 440.6 g/mol
- IUPAC Name : 3-[[4-(3-methoxypyrrolidin-1-yl)phenyl]methyl]-N-(2-methylphenyl)propanamide
The presence of a methoxypyrrolidine moiety suggests potential interactions with biological targets, particularly in neurological and cardiovascular systems.
P2Y12 Receptor Antagonism
One of the prominent applications of this compound is its role as a P2Y12 receptor antagonist. Research indicates that compounds with similar structures exhibit significant antiplatelet activity, which is crucial in preventing thrombotic events such as heart attacks and strokes. The optimization of such compounds has led to the discovery of novel agents that demonstrate enhanced efficacy and safety profiles compared to existing treatments like clopidogrel .
Neurological Research
The methoxypyrrolidine component may also contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Studies have shown that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Parkinson's disease and Alzheimer's disease .
Case Study 1: Antiplatelet Efficacy
A study focused on the synthesis and evaluation of analogs related to N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-3-(2-methylphenyl)propanamide demonstrated its effectiveness in inhibiting platelet aggregation in vitro. The findings revealed that certain modifications to the chemical structure significantly enhanced potency, leading to promising results in animal models of thrombosis .
Case Study 2: Neuroprotective Effects
In another investigation, researchers explored the neuroprotective potential of related compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could mitigate cell death and improve functional outcomes in neuronal cultures exposed to neurotoxic agents .
Mechanism of Action
The mechanism of action of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may play a crucial role in binding to these targets, while the phenyl and propanamide groups contribute to the overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(2-methylphenyl)propanamide with structurally related propanamide derivatives from the provided evidence:
Key Structural and Functional Differences:
Backbone Variability: The target compound has a saturated propanamide chain, whereas (E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide features an α,β-unsaturated butenamide backbone, which may enhance rigidity and binding affinity to target proteins.
Ring Systems :
- The pyrrolidine ring in the target compound (5-membered) contrasts with the piperidine (6-membered) in N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide . Smaller rings like pyrrolidine often confer distinct conformational preferences and metabolic stability.
Substituent Effects :
- The 3-methoxy group on the pyrrolidine ring in the target compound may enhance solubility compared to the 4-methoxymethyl group on the piperidine ring in .
- The tetrazole substituent in introduces acidity (pKa ~4.9), mimicking carboxylates and improving membrane permeability.
Pharmacological Implications :
- Piperazine-containing analogs (e.g., ) are common in kinase inhibitors (e.g., BTK inhibitors like ibrutinib ), suggesting the target compound could be optimized for similar pathways.
- The absence of a tetrazole or unsaturated backbone in the target compound may limit its use as a bioisostere but improve synthetic accessibility.
Research Findings and Limitations
- Biological Activity: No direct data exist for the target compound.
- Crystallographic Data : Refinement tools like SHELXL could aid in resolving the target compound’s structure, particularly the stereochemistry of the pyrrolidine ring.
Biological Activity
N-[4-(3-Methoxypyrrolidin-1-YL)Phenyl]-3-(2-Methylphenyl)Propanamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxypyrrolidine moiety attached to a phenyl group, along with a propanamide backbone. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H28N2O3 |
| Molecular Weight | 344.44 g/mol |
| CAS Number | 1797278-44-4 |
| SMILES | COCCN1C=CC(C=C1)C(=O)N(C)C |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antinociceptive Activity : Studies suggest that the compound may possess analgesic properties, potentially acting on opioid receptors.
- Anti-inflammatory Effects : Preliminary data indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
- Neuroprotective Properties : The methoxypyrrolidine group may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
The proposed mechanism involves modulation of neurotransmitter systems. The methoxypyrrolidine structure is believed to enhance binding affinity to specific receptors, such as:
- Dopamine Receptors : Potentially influencing mood and pain perception.
- Serotonin Receptors : Affecting anxiety and depression pathways.
Case Studies and Research Findings
- Analgesic Properties : A study conducted on rodent models demonstrated that administration of the compound resulted in significant reduction in pain response compared to control groups. This suggests its potential utility in pain management therapies.
- Inflammation Studies : In vitro assays showed that the compound reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating its anti-inflammatory potential.
- Neuroprotection Research : A recent investigation into neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins, highlighting its therapeutic promise in neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(2-methylphenyl)propanamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted phenylpropanamide intermediates and functionalized pyrrolidine derivatives. A typical approach involves:
- Step 1 : Activation of the carboxylic acid group (e.g., using HATU or EDCI) for amide bond formation with the 4-(3-methoxypyrrolidin-1-yl)aniline moiety .
- Step 2 : Purification via column chromatography (e.g., silica gel with gradient elution using dichloromethane/methanol) .
- Step 3 : Structural validation using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. How is the purity of this compound assessed in academic settings?
- Methodological Answer :
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify purity (>95% required for pharmacological studies) .
- TLC : Monitor reaction progress using silica plates with ethyl acetate/hexane (3:7) as the eluent .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : H NMR (CDCl₃ or DMSO-d₆) to confirm methoxy (–OCH₃) and pyrrolidine ring protons. C NMR verifies carbonyl (C=O) and aromatic carbons .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C–O from methoxy group) .
Advanced Research Questions
Q. How can researchers address contradictory data in the compound’s reported pharmacological activity?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) to confirm target engagement. For example, if BTK inhibition is claimed, compare activity against recombinant BTK and BTK-dependent cell lines (e.g., Ramos B-cells) .
- Metabolite Screening : Perform LC-MS/MS to rule out off-target effects from degradation products .
- Species-Specific Variability : Test activity in multiple models (e.g., murine vs. human primary cells) to identify interspecies differences in metabolism or target affinity .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Improve solubility by converting the free base to a hydrochloride salt .
- Prodrug Design : Introduce labile esters (e.g., pivaloyloxymethyl) at the amide group to enhance membrane permeability .
- Pharmacokinetic Profiling : Conduct dose-escalation studies in rodents with plasma sampling at 0, 1, 4, 8, and 24 hours post-administration. Analyze samples via LC-MS to determine Cₘₐₓ and half-life .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents on the pyrrolidine (e.g., replacing methoxy with ethoxy) or phenyl rings (e.g., halogenation) to assess impact on potency .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinases or GPCRs) and identify key interactions (e.g., hydrogen bonds with pyrrolidine oxygen) .
- In Vitro Screening : Prioritize analogs with IC₅₀ values <100 nM in target-specific assays for further development .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent buffer pH, ATP concentrations (for kinase assays), and incubation times .
- Control Compound Benchmarking : Include reference inhibitors (e.g., ibrutinib for BTK assays) to calibrate inter-lab variability .
- Batch-to-Batch Consistency : Compare multiple synthetic batches using LC-MS and NMR to exclude impurities (>98% purity required) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
